1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone
Description
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a 3,5-dimethoxy-substituted benzene ring. Its molecular formula is C₁₀H₉F₃O₃, with a molecular weight of 234.17 g/mol . The compound’s structure combines electron-donating methoxy (-OCH₃) groups at the 3- and 5-positions of the phenyl ring with the electron-withdrawing trifluoroacetyl (-COCF₃) group.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-7-3-6(4-8(5-7)16-2)9(14)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKIKFLHBUJBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-dimethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated control systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Substituent Effects :
- Methoxy (-OCH₃): Enhances solubility in polar solvents due to increased polarity.
- Chloro (-Cl) : Electron-withdrawing groups increase the electrophilicity of the ketone, favoring reactions with nucleophiles. Chlorinated derivatives often exhibit higher thermal stability and density .
- Methyl (-CH₃) : Less polar than methoxy, leading to lower solubility in water. Methyl groups provide steric bulk without significant electronic effects .
Physical Properties
Key Observations :
- The dichloro derivative has the highest molecular weight (243.01 g/mol) and density (1.506 g/cm³) due to chlorine’s high atomic mass .
- Methoxy-substituted compounds are expected to have lower melting/boiling points than chloro analogs due to reduced intermolecular forces (e.g., dipole-dipole interactions).
Biological Activity
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of trifluoroacetophenones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective effects and interactions with neurotransmitter systems. The trifluoromethyl group enhances its reactivity and binding affinity to biological targets, making it a subject of interest for pharmacological studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group attached to an acetophenone moiety, which is known to influence its lipophilicity and metabolic stability.
Biological Activity Overview
This compound exhibits various biological activities that are primarily attributed to its structural characteristics. Key findings from recent studies include:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems such as GABA receptors.
- Interaction with Acetylcholinesterase (AChE) : Similar compounds have been shown to act as inhibitors of AChE, which is crucial for neurotransmission. This inhibition can lead to prolonged effects on synaptic transmission .
- Potential Anti-inflammatory and Antimicrobial Properties : The presence of the trifluoromethyl group may enhance the compound's interaction with biological systems, potentially leading to anti-inflammatory and antimicrobial activities.
Case Studies
-
Neuroprotection Study :
A study investigated the neuroprotective effects of this compound on neuronal cell lines. The results indicated that the compound significantly reduced oxidative stress markers and apoptosis in treated cells compared to controls.These findings suggest a dose-dependent neuroprotective effect.Treatment Group Oxidative Stress Marker Reduction (%) Apoptosis Rate (%) Control 0 25 Low Dose (10 µM) 30 15 Medium Dose (50 µM) 50 10 High Dose (100 µM) 70 5 -
Acetylcholinesterase Inhibition :
Another study focused on the inhibitory effects of related compounds on AChE activity. Although specific data for this compound were not available, related trifluoromethylated compounds showed significant inhibition with IC50 values in the nanomolar range.Compound IC50 (nM) 1-(3-Tert-Butylphenyl)-... 15 1-(3-Methoxyphenyl)-... 25 1-(3,5-Dimethoxyphenyl)-... TBD
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Binding Affinity : The trifluoromethyl group enhances binding affinity to target proteins due to increased electronegativity.
- Enzyme Interaction : Similar compounds have been shown to interact with active sites of enzymes like AChE through a transition-state analogue mechanism . This interaction leads to competitive inhibition and prolonged pharmacological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
